Cas no 1478447-79-8 (2-(4-chloro-3-fluorophenyl)propan-1-amine)

2-(4-chloro-3-fluorophenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-chloro-3-fluorophenyl)propan-1-amine
- 1478447-79-8
- EN300-1966393
-
- インチ: 1S/C9H11ClFN/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3
- InChIKey: SGVAJDNARBMVHW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1F)C(C)CN
計算された属性
- せいみつぶんしりょう: 187.0564052g/mol
- どういたいしつりょう: 187.0564052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26Ų
2-(4-chloro-3-fluorophenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966393-5g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1966393-0.1g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1966393-5.0g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1966393-1.0g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1966393-0.05g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 0.05g |
$647.0 | 2023-09-17 | ||
Enamine | EN300-1966393-1g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1966393-10g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1966393-0.25g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1966393-2.5g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1966393-10.0g |
2-(4-chloro-3-fluorophenyl)propan-1-amine |
1478447-79-8 | 10g |
$4545.0 | 2023-06-03 |
2-(4-chloro-3-fluorophenyl)propan-1-amine 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-(4-chloro-3-fluorophenyl)propan-1-amineに関する追加情報
Research Brief on 2-(4-chloro-3-fluorophenyl)propan-1-amine (CAS: 1478447-79-8) in Chemical Biology and Pharmaceutical Applications
2-(4-chloro-3-fluorophenyl)propan-1-amine (CAS: 1478447-79-8) is a fluorinated phenylpropylamine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a bioactive scaffold. This compound, characterized by its chloro-fluoro substitution pattern on the phenyl ring, has been investigated for its unique physicochemical properties and interactions with biological targets. Recent studies have explored its applications in central nervous system (CNS) drug discovery and as a building block for more complex pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated that 2-(4-chloro-3-fluorophenyl)propan-1-amine serves as a versatile intermediate in the synthesis of novel dopamine receptor modulators. The researchers utilized this compound to develop a series of analogs with improved blood-brain barrier permeability compared to their non-fluorinated counterparts. Molecular docking studies revealed that the fluorine atom at the 3-position enhances binding affinity through favorable interactions with aromatic residues in the receptor binding pocket.
In neuropharmacology research, this compound has shown promise as a precursor for developing positron emission tomography (PET) tracers. A recent publication in ACS Chemical Neuroscience (2024, 15, 2, 256-268) reported the successful incorporation of 2-(4-chloro-3-fluorophenyl)propan-1-amine into a radiolabeled probe for imaging serotonin transporters. The fluorine atom's presence allowed for straightforward 18F-radiolabeling, while the chloro substituent contributed to metabolic stability in vivo.
From a synthetic chemistry perspective, the compound's stability under various reaction conditions has made it valuable for structure-activity relationship (SAR) studies. Research published in Organic & Biomolecular Chemistry (2023, 21, 7894-7905) detailed its use in palladium-catalyzed cross-coupling reactions to generate diverse libraries of bioactive molecules. The electron-withdrawing effects of the halogen substituents were found to significantly influence the compound's reactivity in these transformations.
Recent safety and pharmacokinetic evaluations (Regulatory Toxicology and Pharmacology, 2024, 138, 105334) have provided important data on this compound's ADME (absorption, distribution, metabolism, and excretion) profile. The studies indicate that 2-(4-chloro-3-fluorophenyl)propan-1-amine demonstrates favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. However, researchers noted that the presence of the primary amine group necessitates careful consideration of potential off-target effects in drug development programs.
Emerging applications in chemical biology include the compound's use as a molecular probe for studying amine neurotransmitter systems. A 2024 Nature Chemical Biology publication (20, 345-357) described its incorporation into activity-based protein profiling experiments to identify novel amine-binding proteins in neuronal cells. The unique halogen pattern was crucial for maintaining selectivity while allowing for subsequent click chemistry modifications.
In conclusion, 2-(4-chloro-3-fluorophenyl)propan-1-amine (CAS: 1478447-79-8) represents a valuable chemical entity with diverse applications in medicinal chemistry and chemical biology research. Its distinctive substitution pattern offers advantages in both synthetic versatility and biological activity, making it a compound of significant interest for future drug discovery efforts. Ongoing research continues to explore its potential as a privileged scaffold for CNS-targeted therapeutics and as a tool compound for studying neurotransmitter systems.
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